2-(2-chlorophenyl)-N-(2-{[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)acetamide
Overview
Description
The compound “2-(2-chlorophenyl)-N-(2-{[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, a methoxy group, a triazolo ring, and a pyridazin ring. These types of compounds are often used in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Molecular docking studies are often performed to investigate the binding modes of such compounds .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds have been involved in various chemical reactions. For example, catalytic protodeboronation of pinacol boronic esters has been reported .Future Directions
Mechanism of Action
Target of Action
Similar compounds with a [1,2,4]triazolo[4,3-a]quinoxaline structure have been found to intercalate dna
Mode of Action
Based on the information about similar compounds, it can be inferred that the compound might interact with its target (potentially dna) through intercalation . Intercalation is a process where a molecule inserts itself between the base pairs in a DNA molecule, disrupting the DNA’s normal structure and function.
Biochemical Pathways
Dna intercalation can disrupt various cellular processes, including dna replication and transcription, leading to cell death . This makes DNA intercalators potent anticancer agents.
Pharmacokinetics
Similar compounds have been evaluated for their in silico admet profiles . More research is needed to determine the specific ADME properties of this compound.
Result of Action
If the compound acts as a dna intercalator, it could disrupt dna replication and transcription, leading to cell death . This could potentially make it a potent anticancer agent.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3/c1-30-17-7-4-6-16(13-17)22-26-25-19-9-10-21(27-28(19)22)31-12-11-24-20(29)14-15-5-2-3-8-18(15)23/h2-10,13H,11-12,14H2,1H3,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIGWKMBZKZYDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)CC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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